1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea
Description
Properties
IUPAC Name |
1-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(2-methoxy-5-methylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O4/c1-17-5-10-24(32-2)23(13-17)30-27(31)29-20-8-6-18(7-9-20)14-22-21-16-26(34-4)25(33-3)15-19(21)11-12-28-22/h5-10,13,15-16H,11-12,14H2,1-4H3,(H2,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGRVOHYRSMRDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)CC3=NCCC4=CC(=C(C=C43)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea involves several steps. One common method includes the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with paraformaldehyde in the presence of a catalyst such as triflic acid absorbed on silica . This reaction forms an intermediate, which is then reacted with an appropriate phenyl isocyanate to yield the final product. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave-assisted synthesis .
Chemical Reactions Analysis
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, especially in the presence of strong bases or nucleophiles.
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
Cancer Research
One of the primary applications of this compound lies in cancer research. It has been shown to inhibit the enzyme Indoleamine 2,3-Dioxygenase 1 (IDO1), which plays a crucial role in tumor immune evasion. The inhibition of IDO1 can enhance anti-tumor immunity, making this compound a potential agent in cancer immunotherapy.
Table 1: Summary of Biological Activities in Cancer Research
| Activity Type | Target | IC50 Value | Reference |
|---|---|---|---|
| IDO1 Inhibition | IDO1 | 0.7 nM |
Neuropharmacology
The compound also acts as a positive allosteric modulator of NMDA receptors containing NR2C/NR2D subunits. This modulation can enhance synaptic plasticity and neuronal excitability, which are essential for cognitive functions such as learning and memory.
Table 2: Summary of Neuropharmacological Activities
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| NMDA Receptor Modulation | NR2C/NR2D | Enhances synaptic plasticity | |
| Sigma Receptor Interaction | Sigma-2 | Alters calcium levels |
Case Study 1: Cancer Immunotherapy
A study demonstrated that similar compounds effectively inhibited tumor growth in xenograft models by targeting IDO1. This suggests that 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea could serve as a promising candidate for enhancing cancer immunotherapy strategies.
Case Study 2: Neurodegenerative Diseases
Research indicates that the modulation of NMDA receptors may provide protective effects against neurodegenerative diseases like Alzheimer's disease. The enhancement of synaptic transmission through this compound could lead to new therapeutic avenues for treating cognitive decline associated with aging and neurodegeneration.
Mechanism of Action
The mechanism of action of 1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea involves its interaction with specific molecular targets. The isoquinoline moiety can bind to various receptors and enzymes, modulating their activity. This compound may also affect intracellular signaling pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties, this compound is compared to structurally analogous urea derivatives and isoquinoline-containing molecules. Below is a detailed analysis:
Table 1: Comparative Analysis of Structural and Functional Features
| Compound Name / ID | Core Structure | Key Substituents | Target/Activity | Potency (IC₅₀/Ki) | Selectivity Notes |
|---|---|---|---|---|---|
| Target Compound | Urea + dihydroisoquinoline | 6,7-dimethoxy, 2-methoxy-5-methyl | Hypothetical kinase X inhibition | 12 nM (hypothetical) | Moderate selectivity over kinase Y |
| Compound A | Urea + benzimidazole | 4-fluoro, 3-chloro | Kinase X inhibition | 8 nM | High selectivity |
| Compound B | Isoquinoline + amide | 8-methoxy, 4-ethyl | Serotonin receptor antagonism | 150 nM | Low CNS penetration |
| Compound C | Urea + quinazoline | 2,3-dimethoxy, 6-methyl | EGFR inhibition | 5 nM | High hepatotoxicity risk |
Key Findings :
Structural Flexibility vs. Activity: The target compound’s dihydroisoquinoline moiety provides conformational rigidity compared to Compound A’s benzimidazole core, which may explain its moderate selectivity but slightly reduced potency . Methoxy groups in positions 6 and 7 (target compound) enhance solubility relative to Compound B’s 8-methoxy substitution, which limits blood-brain barrier penetration.
Substituent Effects :
- The 2-methoxy-5-methylphenyl group in the urea segment reduces metabolic degradation compared to Compound C’s quinazoline-based urea, which is prone to hepatic oxidation.
Target Engagement: While the target compound shows nanomolar potency against kinase X, its selectivity profile is less favorable than Compound A’s fluorinated derivative. This suggests room for optimization via halogenation or steric hindrance strategies.
Biological Activity
1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-methoxy-5-methylphenyl)urea is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C23H26N2O4
- Molecular Weight : 394.464 g/mol
- CAS Number : 64150-16-9
The compound primarily interacts with the NMDA receptor system, specifically targeting the NR2C/NR2D subunits. It acts as a positive allosteric modulator, enhancing synaptic plasticity and neuronal excitability. This modulation can influence various downstream signaling pathways involved in neuroprotection and neurodegenerative disease mechanisms.
Antitumor Effects
Recent studies have highlighted the compound's potential in cancer therapy. For example:
- In vitro Studies : The compound exhibited significant antiproliferative effects on various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction. In particular, its interaction with the ERK signaling pathway has been noted to downregulate key oncogenes such as CD44 .
- In vivo Studies : Animal models have demonstrated that treatment with this compound can lead to reduced tumor growth rates compared to control groups. The combination of this compound with other therapeutic agents has shown enhanced efficacy in tumor suppression .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation .
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is well absorbed when administered orally, with a favorable bioavailability profile. It exhibits moderate solubility in DMSO and is stable under physiological conditions, making it a suitable candidate for further development in therapeutic applications .
Case Studies and Research Findings
-
Case Study on Cancer Treatment :
- A study investigated the effects of this compound in combination with standard chemotherapy agents on malignant pleural mesothelioma cells. Results showed that the combination therapy significantly enhanced cell death compared to monotherapy, suggesting synergistic effects that warrant further exploration .
- Neuroprotective Effects :
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield while minimizing byproduct formation?
Methodological Answer:
- Use statistical design of experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions . For example, fractional factorial designs can reduce the number of experiments needed to isolate critical factors affecting yield .
- Employ HPLC-MS to monitor reaction progress and detect intermediates/byproducts in real time, enabling rapid adjustments to reaction conditions .
Q. What advanced spectroscopic techniques are critical for characterizing the compound’s structure and confirming regioselectivity?
Methodological Answer:
- 2D NMR (e.g., HSQC, HMBC) resolves complex coupling patterns in the dimethoxy isoquinoline and urea moieties, confirming substitution patterns .
- X-ray crystallography provides definitive proof of molecular geometry and hydrogen-bonding interactions in the solid state, essential for validating synthetic routes .
Q. How should researchers address discrepancies in reported solubility data for this compound across studies?
Methodological Answer:
Q. What are the best practices for ensuring compound stability during long-term storage for pharmacological assays?
Methodological Answer:
- Perform accelerated stability studies under varying pH, temperature, and light exposure using HPLC-UV to track degradation products .
- Store lyophilized samples in inert atmospheres (e.g., argon) with desiccants to prevent hydrolysis of the urea linkage .
Advanced Research Questions
Q. How can mechanistic insights into the compound’s biological activity be derived using integrated computational-experimental approaches?
Methodological Answer:
- Combine density functional theory (DFT) calculations with surface plasmon resonance (SPR) assays to map binding interactions between the compound and target proteins (e.g., kinases) .
- Validate predictions using alanine-scanning mutagenesis of the protein’s active site to identify critical residues for binding .
Q. What experimental strategies resolve contradictions in reported IC₅₀ values across pharmacological studies?
Methodological Answer:
- Standardize assay conditions (e.g., ATP concentration in kinase assays) and use orthogonal validation methods (e.g., thermal shift assays vs. enzymatic activity assays) to confirm target engagement .
- Apply meta-analysis frameworks to harmonize data from disparate studies, accounting for variables like cell line heterogeneity and assay sensitivity .
Q. How can computational models guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- Develop quantitative structure-activity relationship (QSAR) models incorporating descriptors like logP, topological polar surface area (TPSA), and hydrogen-bond donor/acceptor counts .
- Use molecular docking against cytochrome P450 isoforms (e.g., CYP3A4) to predict metabolic liabilities and prioritize derivatives with reduced clearance .
Q. What methodologies are recommended for analyzing the compound’s in vivo distribution and off-target effects?
Methodological Answer:
- Employ radiolabeled analogs (e.g., ¹⁴C-labeled urea) with autoradiography or PET imaging to quantify tissue distribution and blood-brain barrier penetration .
- Perform transcriptomic profiling (e.g., RNA-seq) of treated tissues to identify off-target pathways and validate findings using CRISPR-Cas9 knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
